2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide
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Overview
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide is a complex organic compound that features a bromophenyl group attached to a pyridazinone ring, which is further connected to a diethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide typically involves multiple steps. One common route includes the initial formation of the pyridazinone ring, followed by the introduction of the bromophenyl group and the diethylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of bromine and mercuric oxide can facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to the desired biological effect. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the rest of the structure.
3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one: Another bromophenyl-containing compound with different functional groups.
Uniqueness
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18BrN3O2 |
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Molecular Weight |
364.24 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C16H18BrN3O2/c1-3-19(4-2)16(22)11-20-15(21)10-9-14(18-20)12-5-7-13(17)8-6-12/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
DJUJPGITSNCPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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